Trichlorocyclopentylsilane
Overview
Description
Trichloro(cyclopentyl)silane is a polyhedral oligomeric silsesquioxane (POSS) derivate which is synthesized by hydrosilylation of cyclopentene and trichlorosilane.
Mechanism of Action
Cyclopentyltrichlorosilane, also known as trichloro(cyclopentyl)silane or Trichlorocyclopentylsilane, is a chemical compound with the molecular formula C5H9Cl3Si . This compound plays a significant role in various chemical reactions, particularly in the synthesis of polyhedral oligomeric silsesquioxane (POSS) derivatives .
Target of Action
The primary target of Cyclopentyltrichlorosilane is other reagents in organic synthesis . It reacts with these reagents to form desired organic products. It is widely used in the pharmaceutical, agrochemical, and polymer industries .
Mode of Action
Cyclopentyltrichlorosilane interacts with its targets through a process known as hydrolytic condensation . This reaction involves the breaking of a bond in the reactant molecules by the addition of water, leading to the formation of new compounds. The hydrolytic condensation of Cyclopentyltrichlorosilane is a key step in the synthesis of POSS derivatives .
Biochemical Pathways
Its role in the synthesis of poss derivatives suggests that it may influence pathways related to the formation and degradation of these compounds .
Pharmacokinetics
Given its use in chemical synthesis, it is likely that its bioavailability and pharmacokinetics are highly dependent on the specific conditions of the reaction, including temperature, ph, and the presence of other reagents .
Result of Action
The primary result of Cyclopentyltrichlorosilane’s action is the formation of new compounds, particularly POSS derivatives . These compounds have a wide range of applications, including in the development of new materials with enhanced thermal and mechanical properties .
Action Environment
The action, efficacy, and stability of Cyclopentyltrichlorosilane are influenced by various environmental factors. These include the temperature and pH of the reaction environment, as well as the presence of other reagents . For example, the hydrolytic condensation of Cyclopentyltrichlorosilane is typically carried out under reflux conditions in aqueous acetone .
Properties
IUPAC Name |
trichloro(cyclopentyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3Si/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMZRNUHEXJWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065788 | |
Record name | Trichlorocyclopentylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-03-4 | |
Record name | Cyclopentyltrichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14579-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, (trichlorosilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, (trichlorosilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichlorocyclopentylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorocyclopentylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction Cyclopentyltrichlorosilane undergoes in the context of these research papers?
A1: The research primarily focuses on the hydrolytic condensation of Cyclopentyltrichlorosilane. This reaction involves the compound reacting with water, leading to the substitution of chlorine atoms with hydroxyl (OH) groups and subsequent condensation reactions forming siloxane (Si-O-Si) bonds [, ]. This process is fundamental for creating various silanol-containing compounds and ultimately, polyhedral oligomeric silsesquioxanes (POSS) [].
Q2: What unique structural feature does the hydrolytic condensation of Cyclopentyltrichlorosilane in specific conditions produce?
A2: While typical conditions lead to a trisilanol product, modifying the solvent composition during the hydrolytic condensation of Cyclopentyltrichlorosilane can yield a distinctive tetrasilanol cyclosiloxane []. This cyclic compound features four silanol (Si-OH) groups available for further reactions, making it a potential building block for more complex siloxane-based materials.
Q3: How does the structure of the siloxane derived from Cyclopentyltrichlorosilane influence its crystallographic properties?
A3: Researchers successfully synthesized and characterized a new siloxane, 3-endo-tert-butyldimethylsiloxy-1,3,5,7,9,11,14-heptacyclopentyltetracyclo[7.3.3.13,14.15,11]heptasiloxane, from a trisilanol derivative of Cyclopentyltrichlorosilane []. Interestingly, this siloxane exhibits a remarkable ability to form well-diffracting crystals, unusual for polyhedral oligosilsesquioxanes. This characteristic is attributed to the absence of intermolecular hydrogen bonding interactions typically present in the parent polysilanols []. This finding highlights the impact of structural modifications on the physical properties of these compounds.
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